molecular formula C20H32BrNO2 B3210659 Pyridinium, 1-[11-[(2-methyl-1-oxo-2-propenyl)oxy]undecyl]-, bromide CAS No. 107429-43-6

Pyridinium, 1-[11-[(2-methyl-1-oxo-2-propenyl)oxy]undecyl]-, bromide

Cat. No.: B3210659
CAS No.: 107429-43-6
M. Wt: 398.4 g/mol
InChI Key: SOXXFOQONYGDID-UHFFFAOYSA-M
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Description

Structure and Synthesis Pyridinium, 1-[11-[(2-methyl-1-oxo-2-propenyl)oxy]undecyl]-, bromide is a quaternary ammonium compound featuring a pyridinium headgroup, an 11-carbon (undecyl) alkyl chain, and a methacryloyloxy substituent. Its synthesis likely involves alkylation of pyridine with a brominated undecyl intermediate functionalized with methacryloyloxy, as described for analogous pyridinium bromides .

Properties

IUPAC Name

11-pyridin-1-ium-1-ylundecyl 2-methylprop-2-enoate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32NO2.BrH/c1-19(2)20(22)23-18-14-9-7-5-3-4-6-8-11-15-21-16-12-10-13-17-21;/h10,12-13,16-17H,1,3-9,11,14-15,18H2,2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXXFOQONYGDID-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30762700
Record name 1-{11-[(2-Methylacryloyl)oxy]undecyl}pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30762700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107429-43-6
Record name 1-{11-[(2-Methylacryloyl)oxy]undecyl}pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30762700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Pyridinium, 1-[11-[(2-methyl-1-oxo-2-propenyl)oxy]undecyl]-, bromide typically involves the quaternization of pyridine with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Pyridinium, 1-[11-[(2-methyl-1-oxo-2-propenyl)oxy]undecyl]-, bromide undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves the quaternization of pyridine with an appropriate alkylating agent, often utilizing solvents such as acetonitrile or ethanol under elevated temperatures to ensure complete conversion. Industrial methods may include continuous flow reactors to optimize yield and purity.

Chemistry

Pyridinium, 1-[11-[(2-methyl-1-oxo-2-propenyl)oxy]undecyl]-, bromide serves as a catalyst in various organic reactions, including:

  • Polymerization : It facilitates the polymerization of monomers, enhancing the production of polymers with specific properties.
  • Alkylation Reactions : The compound can act as an alkylating agent, introducing alkyl groups into organic molecules.

Biology

This compound exhibits significant biological activity:

  • Antimicrobial Properties : It has been shown to disrupt microbial cell membranes due to its cationic nature, leading to cell lysis and death. This property makes it a candidate for developing new antimicrobial agents.

Pharmaceutical Industry

In pharmaceutical formulations, this compound is utilized as a:

  • Surfactant and Emulsifier : It improves the solubility and stability of drugs in various formulations, enhancing their bioavailability.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent activity against various bacterial strains. The mechanism was attributed to its ability to disrupt cell membrane integrity.

Case Study 2: Pharmaceutical Formulation

Research in Pharmaceutical Development and Technology highlighted its role as an emulsifier in drug formulations. The study found that incorporating this compound improved the stability and release profile of poorly soluble drugs.

Mechanism of Action

The mechanism of action of Pyridinium, 1-[11-[(2-methyl-1-oxo-2-propenyl)oxy]undecyl]-, bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial activity is attributed to the cationic nature of the pyridinium ion, which interacts with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data
Property Target Compound Cetylpyridinium Bromide Dimeric Pyridinium Bromide
Molecular Weight ~412 g/mol 384.44 g/mol ~700–800 g/mol (dimer)
Melting Point Not reported 237–240°C >250°C (decomposition)
Solubility in Water Moderate Low Very low
Key Functional Group Methacryloyloxy None Dimeric pyridinium

Biological Activity

Pyridinium, 1-[11-[(2-methyl-1-oxo-2-propenyl)oxy]undecyl]-, bromide is a quaternary ammonium compound that belongs to the class of pyridinium salts. Known for its diverse applications in chemistry and biology, this compound exhibits notable biological activities, particularly antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Structure and Composition

  • Chemical Formula : C_{21}H_{34}BrNO_2
  • CAS Number : 107429-43-6
  • Molecular Weight : 404.4 g/mol

Synthesis

The synthesis typically involves the quaternization of pyridine with an appropriate alkylating agent under conditions that favor complete conversion, often utilizing solvents like acetonitrile or ethanol at elevated temperatures.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. The mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. This is due to the cationic nature of the pyridinium ion, which interacts with negatively charged components of the cell membrane.

Table 1: Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

The compound acts by integrating into the lipid bilayer of microbial membranes, causing structural disruption. This leads to increased permeability and eventual cell death. The interaction with membrane components is crucial for its antimicrobial effectiveness.

Study on Antimicrobial Activity

A recent study evaluated the efficacy of this compound in clinical settings. The compound was tested against clinical isolates of bacteria from patients with infections. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

Key Findings:

  • Effectiveness : Showed potent activity against resistant strains.
  • Application : Suggested for use in topical formulations for treating skin infections.

Comparative Studies

Comparative studies with similar pyridinium compounds revealed that variations in alkyl chain length significantly affect antimicrobial potency and membrane interaction. For instance, compounds with longer alkyl chains exhibited enhanced hydrophobic interactions with lipid membranes, leading to improved efficacy against certain pathogens.

Q & A

Q. What synthetic strategies are effective for preparing Pyridinium, 1-[11-[(2-methyl-1-oxo-2-propenyl)oxy]undecyl]-, bromide with high purity?

Methodology :

  • Step 1 : Synthesize the alkyl chain precursor by reacting 11-bromoundecanol with 2-methylacryloyl chloride under base catalysis (e.g., triethylamine) to form the acrylate ester intermediate .
  • Step 2 : Perform quaternization by reacting the intermediate with pyridine in a polar aprotic solvent (e.g., acetonitrile) under reflux (60–80°C, 24–48 hours).
  • Step 3 : Purify the product via recrystallization (ethanol/ethyl acetate) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Critical Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and ensure complete bromide counterion exchange via ion chromatography .

Q. How can the structure and purity of this compound be rigorously characterized?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use deuterated DMSO for ¹H and ¹³C NMR to confirm the presence of the pyridinium headgroup (δ 8.5–9.5 ppm for aromatic protons) and the undecanyl acrylate chain (δ 1.2–1.6 ppm for methylene groups) .
  • Mass Spectrometry (MS) : Employ ESI-MS in positive ion mode to verify the molecular ion peak (expected [M-Br]⁺ at m/z ~423) and isotopic pattern matching .
  • Elemental Analysis : Validate bromide content via combustion analysis or ion-selective electrode measurements .

Q. What are the key physicochemical properties relevant to its application in ionic liquid systems?

Methodology :

  • Surface Activity : Determine critical micelle concentration (CMC) using surface tension measurements (Du Noüy ring method) at 25°C. Compare with analogs like N-octylpyridinium bromide (CMC ~1.2 mM) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) to assess decomposition temperature (>200°C expected for pyridinium salts) .
  • Solubility : Test solubility in water, ethanol, and acetonitrile via cloud point titration. Note hygroscopicity in polar solvents .

Advanced Research Questions

Q. How does this compound perform as an electrolyte additive in bromine-based electrochemical cells?

Methodology :

  • Electrochemical Testing : Use cyclic voltammetry (Pt working electrode, Ag/AgCl reference) in Zn/Br₂ cells to evaluate bromide ion stabilization. Compare current density with/without the additive .
  • Impedance Spectroscopy : Measure charge-transfer resistance (Rct) to assess its role in mitigating dendrite formation in Zn anodes .
  • Mechanistic Insight : Probe the pyridinium cation’s interaction with Br₃⁻ via Raman spectroscopy (peaks at 240–260 cm⁻¹ for Br₃⁻ complexes) .

Q. How can conflicting data on its antimicrobial efficacy be resolved?

Case Study :

  • Data Contradiction : Some studies report MIC values of 5 µg/mL against S. aureus, while others show no activity at 50 µg/mL.
  • Resolution Strategies :
    • Strain Variability : Test across multiple clinically relevant strains (e.g., MRSA vs. MSSA) under standardized CLSI protocols .
    • Biofilm vs. Planktonic Assays : Use crystal violet staining to compare biofilm inhibition efficacy, which may differ from planktonic MICs .
    • Counterion Effects : Compare bromide vs. chloride analogs, as counterions can alter membrane permeability .

Q. What reaction mechanisms govern its participation in nucleophilic substitution or affinity labeling?

Mechanistic Analysis :

  • Pyridinium Activation : Under acidic conditions, the pyridinium ring enhances electrophilicity, enabling nucleophilic attack by cysteine residues (e.g., in enzyme active sites). Confirm via trapping experiments with thiols like glutathione .
  • Leaving Group Dynamics : Study bromide displacement kinetics using stopped-flow spectroscopy. Compare with chloro or tosyl derivatives to assess leaving group efficacy .
  • DFT Calculations : Model transition states (e.g., σ-complex formation) to rationalize regioselectivity in reactions with amines or thiols .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridinium, 1-[11-[(2-methyl-1-oxo-2-propenyl)oxy]undecyl]-, bromide
Reactant of Route 2
Reactant of Route 2
Pyridinium, 1-[11-[(2-methyl-1-oxo-2-propenyl)oxy]undecyl]-, bromide

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